3-(2,4-Difluorophenoxy)piperidine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 3-(2,4-Difluorophenoxy)piperidine hydrochloride is characterized by a six-membered piperidine ring connected to a 2,4-difluorophenyl group through an ether linkage at the 3-position. The compound has a molecular weight of 213.22 for the free base form, with the structural identifier MFCD08687568 and SMILES notation FC1=CC=C(OC2CNCCC2)C(F)=C1. The presence of two fluorine atoms at the 2- and 4-positions of the phenyl ring creates a distinctive electronic environment that influences both the molecular geometry and crystal packing behavior.
Crystallographic studies of related difluorophenoxy piperidine derivatives provide insights into the structural characteristics of this compound class. The piperidine ring typically adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. In the case of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, crystallographic analysis revealed that fluorophenyl groups adopt equatorial orientations on the piperidine ring, with the ring maintaining a chair conformation characterized by specific dihedral angles. The dihedral angle between fluorophenyl ring mean planes in such systems typically ranges around 72 degrees, indicating significant spatial separation between aromatic components.
The predicted collision cross section data for the 4-isomer analog provides valuable structural information that can be extrapolated to the 3-position compound. Mass spectrometry analysis shows collision cross sections ranging from 135.5 to 183.7 square Angstroms for various adduct ions, with the protonated molecular ion exhibiting a collision cross section of 144.7 square Angstroms. These values reflect the three-dimensional molecular structure and provide insights into the gas-phase conformation of the compound.
Table 1: Structural Parameters of 3-(2,4-Difluorophenoxy)piperidine
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C11H13F2NO | |
| Molecular Weight | 213.22 | |
| CAS Number | 946681-33-0 | |
| MDL Number | MFCD08687568 | |
| InChI Key | LJTKODIQFDAGSL-UHFFFAOYSA-N | |
| Predicted LogP | 2.1-2.8 |
The electronic structure of the molecule is significantly influenced by the electron-withdrawing nature of the fluorine substituents. Density functional theory calculations on related difluorophenyl piperidine compounds reveal that the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital typically ranges around 4.2 electron volts, indicating moderate electronic stability. The molecular electrostatic potential mapping shows that the most negative regions are localized near the fluorine atoms and the ether oxygen, while positive regions are associated with the piperidine nitrogen and aromatic carbon atoms.
Conformational Isomerism in Piperidine Derivatives
The conformational behavior of 3-(2,4-Difluorophenoxy)piperidine hydrochloride is governed by the inherent flexibility of the piperidine ring system and the steric interactions between the difluorophenoxy substituent and other ring components. Piperidine derivatives exhibit rich conformational diversity, with the potential for multiple regio- and stereoisomeric forms depending on substitution patterns. For dimethyl piperidine systems, up to 25 different isomers can exist when considering only nitrogen-hydrogen compounds, demonstrating the significant structural complexity that saturation introduces compared to aromatic analogs.
The chair conformation represents the predominant conformational state for 3-(2,4-Difluorophenoxy)piperidine, with the difluorophenoxy group preferentially adopting an equatorial orientation to minimize 1,3-diaxial interactions. This conformational preference is thermodynamically driven and results in the most stable molecular arrangement. The synthesis and epimerization studies of substituted piperidine derivatives demonstrate that base-mediated equilibration processes favor conformations that relieve unfavorable steric interactions.
Conformational analysis of related fluorinated piperidine compounds reveals that the presence of fluorine substituents can significantly influence ring puckering and substituent orientation. In 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the piperidine ring adopts a chair conformation with both fluorophenyl groups oriented equatorially. The dihedral angles between aromatic planes and the heterocyclic ring provide quantitative measures of conformational geometry, with values typically ranging from 7 to 72 degrees depending on substitution patterns.
Table 2: Conformational Parameters in Piperidine Derivatives
The conformational equilibrium in 3-(2,4-Difluorophenoxy)piperidine is also influenced by hydrogen bonding interactions in the hydrochloride salt form. Crystal structure analyses of similar compounds show that the protonated nitrogen forms strong hydrogen bonds with chloride anions, with nitrogen-hydrogen to chlorine distances typically ranging from 2.07 to 2.31 Angstroms. These interactions can stabilize specific conformational states and influence the overall molecular geometry in the solid state.
Temperature-dependent conformational behavior has been observed in related piperidine systems, with conformational interconversion rates increasing at elevated temperatures. The energy barriers for ring inversion processes in substituted piperidines typically range from 10 to 15 kilocalories per mole, indicating moderate conformational flexibility at ambient conditions.
Halogen Bonding Interactions in Difluorophenoxy Systems
The difluorophenoxy moiety in 3-(2,4-Difluorophenoxy)piperidine hydrochloride participates in halogen bonding interactions that significantly influence crystal packing and molecular assembly behavior. Halogen bonding represents a directional non-covalent interaction between electron-deficient halogen atoms and electron-rich acceptor sites, with fluorine atoms capable of both accepting and donating in such interactions. The 2,4-difluorophenyl substitution pattern creates multiple potential halogen bonding sites that can engage in supramolecular assembly processes.
Crystallographic studies of halogen-bonding systems demonstrate that fluorinated aromatic compounds can form diverse supramolecular architectures through cooperative halogen bonding networks. The strength of halogen bonds involving fluorine is generally weaker than those formed by heavier halogens, but the high electronegativity of fluorine can create strong acceptor sites for halogen bonding interactions. In difluorophenoxy systems, the ether oxygen also serves as a potential acceptor site for halogen bonding, creating multiple interaction possibilities within crystal structures.
Molecular electrostatic potential calculations on difluorophenyl compounds reveal that fluorine atoms exhibit negative electrostatic potential values ranging from -10 to -35 kilocalories per mole, indicating strong electron-rich character that can participate in halogen bonding as acceptors. The phenyl ring carbons adjacent to fluorine substituents often show positive electrostatic potential regions that can engage in complementary interactions with electron-rich sites on neighboring molecules.
Table 3: Halogen Bonding Parameters in Difluorophenoxy Systems
The crystal packing of difluorophenoxy piperidine compounds is characterized by multiple intermolecular interactions including halogen bonding, hydrogen bonding, and van der Waals forces. Hirshfeld surface analysis of related compounds shows that hydrogen-hydrogen contacts contribute approximately 53% to crystal packing, while hydrogen-fluorine interactions account for 15-16% of the total interaction surface. These statistical analyses provide quantitative measures of the relative importance of different interaction types in determining crystal structure stability.
The directional nature of halogen bonding in difluorophenoxy systems leads to the formation of specific supramolecular motifs and packing arrangements. Linear chains, layered structures, and three-dimensional networks can all result from cooperative halogen bonding interactions, depending on the specific substitution pattern and crystal conditions. The 2,4-difluoro substitution pattern in particular can promote the formation of discrete assemblies or infinite chain structures through complementary halogen bonding interactions.
Energy calculations using density functional theory methods demonstrate that halogen bonding interactions in difluorophenoxy systems typically contribute 2-8 kilocalories per mole to crystal lattice stability. While individually weak compared to strong hydrogen bonds, the collective effect of multiple halogen bonding interactions can significantly influence crystal packing preferences and polymorphic behavior. The combination of electrostatic, polarization, dispersion, and repulsion energy components determines the overall stability of halogen-bonded assemblies in these systems.
Properties
IUPAC Name |
3-(2,4-difluorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXSTUAFFZAFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(2,4-Difluorophenoxy)piperidine
A. Nucleophilic Aromatic Substitution (SNAr) Route
This is the most common method for introducing the 2,4-difluorophenoxy moiety onto the piperidine ring.
- Starting Materials:
- Piperidine or a protected piperidine derivative
- 2,4-difluorophenol
- Suitable base (e.g., sodium hydride, potassium carbonate)
- Polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO)
- Reaction:
- The piperidine (or its precursor) is reacted with 2,4-difluorophenol in the presence of a base to deprotonate the phenol, generating a phenoxide ion.
- The phenoxide then undergoes nucleophilic substitution with a suitable leaving group on the piperidine (often a halide or tosylate at the 3-position), yielding the desired ether linkage.
Representative Reaction Table:
Conversion to Hydrochloride Salt
Once the free base of 3-(2,4-difluorophenoxy)piperidine is obtained, it is converted to the hydrochloride salt for enhanced solubility and stability.
- Dissolve the free base in a suitable solvent (e.g., ethanol, ether, or tetrahydrofuran).
- Bubble dry hydrogen chloride gas through the solution or add an ethanolic solution of HCl.
- The hydrochloride salt precipitates as a solid, which is collected by filtration and dried under vacuum.
- Typical yields for the hydrochloride salt formation range from 65% to 80%, depending on the scale and purity of the starting free base.
Purification and Characterization
- Recrystallization from ethanol or isopropanol
- Flash column chromatography (if necessary)
Data Table: Summary of Preparation Steps and Yields
Research Findings and Notes
- The nucleophilic aromatic substitution route is favored for its simplicity and generally good yields.
- The choice of base and solvent is critical for efficient ether formation; DMSO and sodium hydride are commonly used.
- Purity of the final hydrochloride salt is typically high after recrystallization, with melting points and spectroscopic data confirming structure.
- Analogous procedures have been reported for related phenoxy-piperidine derivatives, supporting the generality of the method.
Note: All procedures should be performed following appropriate safety protocols and under the supervision of experienced personnel. The data and methods summarized here are based on peer-reviewed patents and literature, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Difluorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms on the phenyl ring.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidinones or reduction to form piperidines.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include various substituted piperidines.
Oxidation: Products include piperidinones.
Reduction: Products include reduced piperidines.
Scientific Research Applications
3-(2,4-Difluorophenoxy)piperidine hydrochloride is used in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 3-(2,4-Difluorophenoxy)piperidine hydrochloride and related piperidine derivatives:
Key Observations :
- Fluorine vs.
- Positional Isomerism: Moving the phenoxy group from the 3- to 4-position on the piperidine ring (as in ) alters electronic distribution and bioavailability.
- Hydrophobicity : Trifluoromethyl groups (e.g., ) increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity
3-(2,4-Difluorophenoxy)piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Name : 3-(2,4-Difluorophenoxy)piperidine hydrochloride
- CAS Number : 1864056-63-2
- Molecular Formula : C₁₁H₁₄ClF₂N
- Molecular Weight : 233.69 g/mol
The compound features a piperidine ring substituted with a difluorophenoxy group, which influences its interaction with biological targets.
The biological activity of 3-(2,4-Difluorophenoxy)piperidine hydrochloride is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. The following mechanisms are noted:
- Receptor Binding : The compound acts as a ligand for muscarinic acetylcholine receptors, potentially modulating cholinergic signaling pathways. This interaction may have implications for treating neurodegenerative diseases such as Parkinson's disease.
- Enzyme Modulation : It can inhibit or activate specific enzymes involved in neurotransmitter metabolism, affecting overall neurotransmitter levels in the brain.
Biological Activity Overview
Research indicates that 3-(2,4-Difluorophenoxy)piperidine hydrochloride exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from apoptosis under stress conditions .
- Antimicrobial Properties : Preliminary investigations have shown potential antifungal activity against resistant strains of Candida auris, indicating its utility in developing new antifungal agents .
In Vitro Studies
In vitro assays have demonstrated the compound's stability and biological activity:
- Cell Viability Assays : The compound has been tested for cytotoxicity in various cell lines. Results indicate dose-dependent effects, with lower concentrations promoting cell survival and higher concentrations leading to cell death .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 1 | 80 |
| 10 | 50 |
| 100 | 20 |
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:
- Dosing Regimens : Different dosing regimens have been tested to evaluate therapeutic efficacy versus toxicity. Lower doses showed significant neuroprotective effects without severe side effects, whereas higher doses resulted in neurotoxicity.
Case Studies
- Neuroprotection in Rodent Models :
- Antifungal Activity Against Candida auris :
Q & A
Q. What are the recommended storage conditions and safety protocols for handling 3-(2,4-difluorophenoxy)piperidine hydrochloride in laboratory settings?
Category: Basic (Safety and Handling) Answer:
- Storage: Store in a dry environment at 2–8°C, away from heat and incompatible materials (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture absorption or dust formation .
- Safety Protocols:
- Use NIOSH/EN 166-certified eye protection and chemically resistant gloves (e.g., nitrile).
- Employ local exhaust ventilation to minimize inhalation of aerosols or vapors.
- In case of spills, avoid dry sweeping; collect material using damp cloths and dispose of as hazardous waste .
Q. What are the common synthetic routes and characterization techniques for 3-(2,4-difluorophenoxy)piperidine hydrochloride?
Category: Basic (Synthesis and Characterization) Answer:
- Synthesis: A typical route involves nucleophilic substitution of a piperidine precursor with 2,4-difluorophenol under basic conditions (e.g., K₂CO₃ in aprotic solvents like DMF or acetonitrile). Hydrolysis or deprotection steps may follow to isolate the hydrochloride salt .
- Characterization:
- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection, using a C18 column and acetonitrile/water mobile phase .
- Structural Confirmation: ¹H/¹³C NMR (e.g., δ~4.5 ppm for piperidine protons) and FT-IR (C-F stretch ~1200 cm⁻¹) .
Intermediate Questions
Q. How can researchers assess the stability of 3-(2,4-difluorophenoxy)piperidine hydrochloride under varying experimental conditions?
Category: Intermediate (Stability and Reactivity) Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Monitor for gas evolution (e.g., CO, NOₓ) using mass spectrometry .
- pH Stability: Perform accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours, analyzing degradation products via LC-MS .
- Light Sensitivity: Expose samples to UV light (254 nm) and quantify photodegradation using HPLC .
Q. What strategies are recommended for resolving discrepancies in purity data during synthesis?
Category: Intermediate (Data Analysis) Answer:
- Method Optimization: Adjust HPLC parameters (e.g., gradient elution, column temperature) to separate co-eluting impurities. Use diode-array detection to identify UV-active contaminants .
- Orthogonal Techniques: Validate purity with capillary electrophoresis (CE) or quantitative ¹H NMR. For trace metals, employ inductively coupled plasma mass spectrometry (ICP-MS) .
Advanced Questions
Q. How can computational methods enhance the optimization of 3-(2,4-difluorophenoxy)piperidine hydrochloride synthesis?
Category: Advanced (Computational Chemistry) Answer:
- Reaction Pathway Modeling: Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps. Software like Gaussian or ORCA can predict solvent effects and regioselectivity .
- Machine Learning: Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for yield improvement. Tools like ICReDD’s reaction design platform integrate experimental and computational data .
Q. What methodologies are suitable for evaluating the compound’s potential pharmacological activity?
Category: Advanced (Pharmacology) Answer:
Q. How can researchers address conflicting data in environmental impact assessments?
Category: Advanced (Environmental Toxicology) Answer:
- Biodegradation Studies: Use OECD 301B tests to measure aerobic biodegradation in activated sludge. Monitor intermediates via GC-MS .
- Ecotoxicology: Perform acute toxicity assays on Daphnia magna or Vibrio fischeri, comparing results with quantitative structure-activity relationship (QSAR) predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
